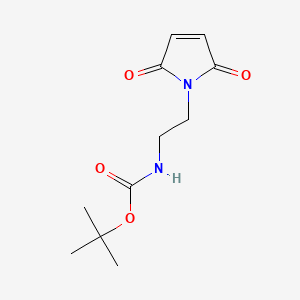

N-Boc-2-马来酰亚胺乙胺

描述

N-Boc-2-Maleimidoethylamine, also known as tert-butyl N-[2-(2,5-dioxopyrrol-1-yl)ethyl]carbamate, is a chemical compound with the molecular formula C11H16N2O4 . It is a white crystalline solid and is used in the Mitsunobu reaction, a novel method for the synthesis of bifunctional maleimide linkers .

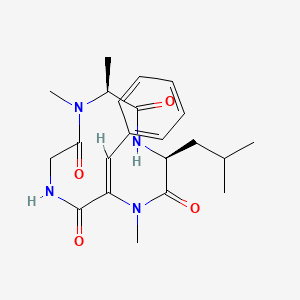

Molecular Structure Analysis

The molecular structure of N-Boc-2-Maleimidoethylamine is represented by the InChI key SNYRFQCLCLMCCG-UHFFFAOYSA-N . The canonical SMILES representation is CC©©OC(=O)NCCN1C(=O)C=CC1=O .Chemical Reactions Analysis

N-Boc-2-Maleimidoethylamine is used in the Mitsunobu reaction, which is a method for the synthesis of bifunctional maleimide linkers . The exact details of the chemical reactions involving N-Boc-2-Maleimidoethylamine are not provided in the search results.Physical and Chemical Properties Analysis

N-Boc-2-Maleimidoethylamine is a white crystalline solid . It has a molecular weight of 240.25 . The compound is stable under normal conditions and can be stored at -20°C for 3 years, at 4°C for 2 years, and in solvent at -80°C for 6 months and at -20°C for 1 month .科学研究应用

PROTAC 连接体

N-Boc-2-马来酰亚胺乙胺用于开发 PROTAC(蛋白降解靶向嵌合体),这是一类通过招募 E3 泛素连接酶来标记特定蛋白以实现降解的药物 . 该化合物在 PROTAC 中充当连接体分子,将与靶蛋白结合的配体与与 E3 连接酶结合的配体连接起来 .

双功能马来酰亚胺连接体的合成

该化合物用于 Mitsunobu 反应,这是一种合成双功能马来酰亚胺连接体的新方法 . 这些连接体对于创建复杂分子非常有用,特别是在药物开发领域。

胺的 N-Boc 保护

N-Boc-2-马来酰亚胺乙胺用于胺的 N-Boc 保护 . 这是许多合成过程中的一个关键步骤,因为它允许对不同的官能团进行选择性反应。 N-Boc 基团在多种条件下稳定,使其成为一个有用的保护基团 .

超声波辐射

该化合物已用于探索超声波辐射在胺的 N-Boc 保护中的应用 . 这种方法被描述为一种绿色且简单的方法,在室温下,在短反应时间内即可获得优异的产率 .

无催化剂条件

使用 N-Boc-2-马来酰亚胺乙胺进行胺的 N-Boc 保护可以在无催化剂条件下实现 . 这有利于降低与催化剂使用相关的成本和潜在毒性 .

绿色化学

在超声波辐射和无催化剂条件下,使用 N-Boc-2-马来酰亚胺乙胺进行胺的 N-Boc 保护代表了绿色化学原理的应用 . 这种方法对环境友好,使用廉价且易于获得的试剂,并且不需要任何辅助物质 .

作用机制

Target of Action

N-Boc-2-Maleimidoethylamine, also known as Mal-NH-Boc, is a chemical compound used in the synthesis of bifunctional maleimide linkers . The primary targets of this compound are proteins or other biomolecules that contain free thiol groups. The maleimide group in the compound reacts with these thiol groups to form stable thioether bonds.

Mode of Action

The compound interacts with its targets through a chemical reaction known as the Michael addition. In this reaction, the maleimide group of the compound acts as an electrophile and reacts with the nucleophilic thiol group on the target molecule. This results in the formation of a covalent bond, linking the two molecules together .

Result of Action

The molecular and cellular effects of Mal-NH-Boc’s action are primarily the result of its ability to covalently link two molecules together. This can be used to modify the function of proteins or other biomolecules, potentially leading to changes in cellular behavior. The specific effects would depend on the molecules that are being linked .

Action Environment

The action, efficacy, and stability of Mal-NH-Boc can be influenced by various environmental factors. For example, the presence of other reactive groups can compete with the thiol groups for reaction with the maleimide, potentially reducing the efficacy of the compound. Additionally, the pH of the environment can affect the reactivity of the maleimide and thiol groups, influencing the rate of the reaction .

属性

IUPAC Name |

tert-butyl N-[2-(2,5-dioxopyrrol-1-yl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)12-6-7-13-8(14)4-5-9(13)15/h4-5H,6-7H2,1-3H3,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYRFQCLCLMCCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400314 | |

| Record name | N-Boc-2-Maleimidoethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134272-63-2 | |

| Record name | N-Boc-2-Maleimidoethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

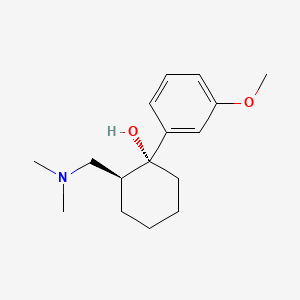

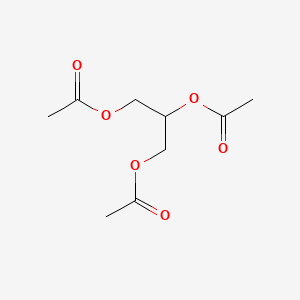

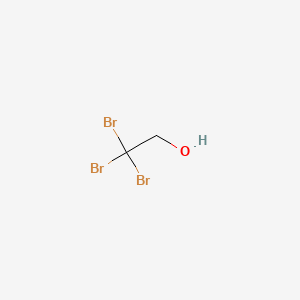

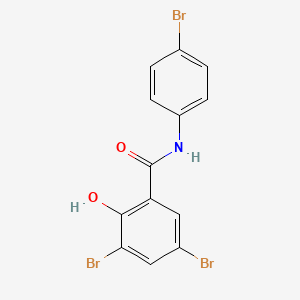

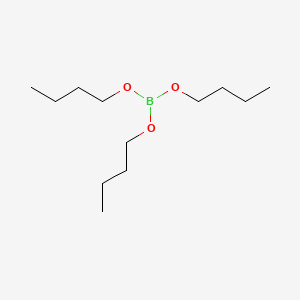

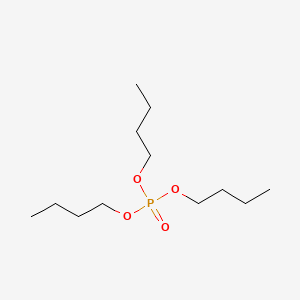

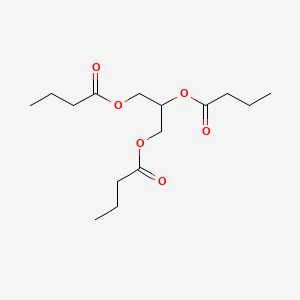

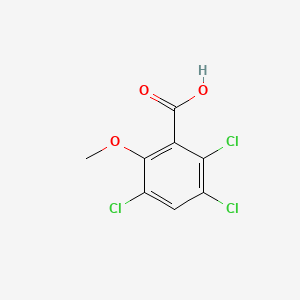

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。